molecular formula C20H16Cl2N2O2S B15082034 3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

Cat. No.: B15082034
M. Wt: 419.3 g/mol
InChI Key: MZRNCMBMLYGTND-UHFFFAOYSA-N
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Description

3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a complex organic compound with a unique structure that includes a thienoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(2,4-dichlorophenyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
  • 3-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-4(6H)-one

Uniqueness

What sets 3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one apart is its specific substitution pattern and the presence of the 2,4-dichlorophenyl group.

Properties

Molecular Formula

C20H16Cl2N2O2S

Molecular Weight

419.3 g/mol

IUPAC Name

3-amino-2-(2,4-dichlorobenzoyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one

InChI

InChI=1S/C20H16Cl2N2O2S/c1-20(2)7-14-11(15(25)8-20)6-12-16(23)18(27-19(12)24-14)17(26)10-4-3-9(21)5-13(10)22/h3-6H,7-8,23H2,1-2H3

InChI Key

MZRNCMBMLYGTND-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)C4=C(C=C(C=C4)Cl)Cl)N)C(=O)C1)C

Origin of Product

United States

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